molecular formula C8H7BrO2 B105193 Phenyl bromoacetate CAS No. 620-72-4

Phenyl bromoacetate

Cat. No. B105193
CAS RN: 620-72-4
M. Wt: 215.04 g/mol
InChI Key: UEWYUCGVQMZMGY-UHFFFAOYSA-N
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Description

Phenyl bromoacetate is a chemical compound that is not directly mentioned in the provided papers. However, its related compounds and reactions involving bromine and phenyl groups are extensively discussed. The papers cover a range of topics from the synthesis of polycyclic aromatic hydrocarbons using bromine-containing reagents to the synthesis of various brominated organic compounds with potential biological activities .

Synthesis Analysis

The synthesis of compounds related to phenyl bromoacetate involves various strategies. For instance, a palladium-catalyzed cascade reaction is used to couple o-iodobiphenyls with o-bromobenzyl alcohols to form triphenylenes and phenanthrenes . Another study describes the synthesis of a novel N-bromo sulfonamide reagent used as a catalyst for the synthesis of pyrazol derivatives . Additionally, the synthesis of diorganotin bromides involves the use of bromine , and the synthesis of novel quinazolinone derivatives incorporates brominated intermediates . Bromine activation is also used in the synthesis of an unusual bicyclic product from a thioglycoside . The phenyldimethylsilyl group, which is related to the phenyl group in phenyl bromoacetate, can be converted into a hydroxy group using bromine . Alkylation reactions with methyl bromoacetate are mentioned, which could be related to the synthesis of phenyl bromoacetate . The synthesis of 1-methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles also involves brominated reagents .

Molecular Structure Analysis

The molecular structure of compounds related to phenyl bromoacetate is characterized using various analytical techniques. For example, the N-bromo sulfonamide reagent is fully characterized by IR, UV, 1H and 13C NMR, XRD, TG/DTG, and mass spectra . The structure of triorganotin cations stabilized by intramolecular Sn-N coordination is elucidated using NMR spectroscopy and X-ray crystallography . Similarly, the unusual bicyclic product from thioglycoside activation with bromine is investigated using X-ray crystallographic analysis .

Chemical Reactions Analysis

The chemical reactions involving bromine and phenyl groups are diverse. The cascade reaction mentioned uses bromine-containing reagents to form complex aromatic compounds . The N-bromo sulfonamide reagent acts as a catalyst for the synthesis of pyrazol derivatives . In another study, bromine is used to activate a thioglycoside, leading to an unexpected bicyclic product . The phenyldimethylsilyl group is converted into a hydroxy group using bromine, showcasing the versatility of bromine in chemical transformations . Alkylation reactions with methyl bromoacetate to produce phenyl pyrazolyl sulfides and subsequent oxidation to sulfones are also described .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to phenyl bromoacetate are inferred from the synthesis and characterization studies. For instance, the solubility behavior of diorganotin bromides in various solvents is reported . The stability of the unusual bicyclic product from thioglycoside activation with bromine is assessed through crystallographic analysis . The reactivity of bromine in different chemical reactions indicates its role as a versatile reagent in organic synthesis .

Scientific Research Applications

Catalytic Reactions

Phenyl bromoacetate has been utilized in catalytic reactions. For instance, it was used as a trifluoromethylation reagent to convert alcohols to trifluoromethanes in a Cu-catalyzed deoxytrifluoromethylation reaction, which has applications in medicinal and agricultural chemistry (de Azambuja et al., 2019).

Synthesis of Biologically Active Compounds

Phenyl bromoacetate has been used in the synthesis of biologically active molecules. For example, it played a role in the formation of phenyl pyrazolyl sulfides and their oxidation into sulfones, which exhibit potential biological activity (Vydzhak et al., 2017).

Organic Chemistry and Synthesis Protocols

In organic chemistry, phenyl bromoacetate has been involved in processes like acetalization, alpha-bromination, and nucleophilic phenylselenenylation, leading to the alpha,beta-dehydrogenation of aldehydes (Vasil'ev & Engman, 2000).

Development of Sugar-Based Organic Compounds

It has also been used in the development of organic compounds with a sugar moiety, indicating moderate fungicidal and herbicidal activities (Li et al., 2006).

Material Science and LCD Synthesis

In material science, especially in the synthesis of liquid crystal display (LCD) materials, phenyl bromoacetate has been a key intermediate (Guo-du, 2001).

Radical Addition and Cyclopropane Derivatives

It has been used in the treatment with homoallylic gallium or indium species, leading to the formation of cyclopropane derivatives (Usugi et al., 2002).

Synthesis of Heterocyclic Compounds

Phenyl bromoacetate has been involved in the synthesis of heterocyclic compounds like thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, which possess antimicrobial properties (Darwish et al., 2014).

Antidiabetic Agent Synthesis

It has played a role in the synthesis of indole-based hybrid oxadiazole scaffolds, showing potential as antidiabetic agents (Nazir et al., 2018).

Safety And Hazards

Phenyl bromoacetate should be handled with care to avoid skin and eye contact . It should be used only in well-ventilated areas, and personal protective equipment should be worn when handling it . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

phenyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWYUCGVQMZMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001004566
Record name Phenyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl bromoacetate

CAS RN

620-72-4
Record name Phenyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl Bromoacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
LC Hensley, SE Hazlet - Journal of the American Chemical …, 1943 - ACS Publications
… This further justified the characterization of the substitution product as 4-(4-bromophenyl)-phenyl bromoacetate. The bromination of 4-phenylphenyl bromoacetate proceeds in a manner …
Number of citations: 2 pubs.acs.org
SE Hazlet, LC Hensley, H Jass - Journal of the American …, 1942 - ACS Publications
Earlier work1 on the bromination of 4-phenylphenyl acetate and benzoate in the presence of iron as a catalyst showed that the acetyloxy radical caused 2-orientation while the larger …
Number of citations: 2 pubs.acs.org
HT Clarke - Journal of the Chemical Society, Transactions, 1910 - pubs.rsc.org
… Now, it was shown above that in the case of phenyl bromoacetate the reactivity of the halogen is approximately double that of the corresponding methyl ester, and this fact indicates that …
Number of citations: 23 pubs.rsc.org
R Nechak, SA Bouzroura, Y Benmalek… - Synthetic …, 2015 - Taylor & Francis
… Derivatives 7a–d were prepared by reaction of the thiosemicarbazones 3a–d with phenyl bromoacetate 6. The 4-thiazolidinones 9a–h were obtained by treatment of compound 3a or 3c …
Number of citations: 30 www.tandfonline.com
RC Fuson, N Thomas - Journal of Organic Chemistry, 1953 - ACS Publications
… Accordingly, phenyl bromoacetate, p-tolyl bromoacetate, and p-chlorophenyl bromoacetate were tested in the Reformatsky reaction with benzaldehyde and with mesitaldehyde; they …
Number of citations: 20 pubs.acs.org
A Akbari, MS Faryabi - Synthesis, 2023 - thieme-connect.com
… ,N-dimethylaniline and a wide range of phenyl bromoacetate derivatives. Features such as a … Thus, we chose N,N-dimethylaniline (1a) phenyl bromoacetate (2a) as model substrates to …
Number of citations: 2 www.thieme-connect.com
MP Fisher - 1957 - search.proquest.com
… -phenyl^-bromoacetate was added dropwise with stirring, keeping the tempera ture below 10. Stirring was continued for 29 hours after addition had been completed. The result was an …
Number of citations: 0 search.proquest.com
JB Cloke, RM Wolff - Journal of the American Chemical Society, 1943 - ACS Publications
… This further justified the characterization of the substitution product as 4-(4-bromophenyl)-phenyl bromoacetate. The bromination of 4-phenylphenyl bromoacetate proceeds in a manner …
Number of citations: 1 pubs.acs.org
M Zhao, M Chen, Y Zong, Z Li - Polymer, 2022 - Elsevier
… 7, through the typical FTIR spectra, the characteristic peak of the phenyl bromoacetate was … phenyl diazoacetate was successfully obtained by diazotization of phenyl bromoacetate. …
Number of citations: 7 www.sciencedirect.com
TL Jacobs, WJ Whitcher - Journal of the American Chemical …, 1942 - ACS Publications
… addition of bromine, and phenyl bromoacetate on hydration. … It was hydrated yielding phenyl bromoacetate; the addition of bromine gave tribromophenoxy- …
Number of citations: 13 pubs.acs.org

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